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Compound of Interest

Compound Name: Ethoxysilatrane

Cat. No.: B1217619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of

ethoxysilatrane, a molecule of significant interest in coordination chemistry and materials

science. The unique transannular bond between the silicon and nitrogen atoms in silatranes

gives rise to distinct spectroscopic signatures. This document outlines the expected data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,

along with detailed experimental protocols and visual representations of the analytical workflow

and key molecular interactions.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis

of ethoxysilatrane. These values are compiled from literature data on ethoxysilatrane and

closely related silatrane compounds.

Table 1: ¹H NMR Spectroscopic Data (Expected Values)
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Chemical Shift (δ, ppm) Multiplicity Assignment

~3.7 - 3.8 Triplet O-CH₂ (Silatrane Cage)

~2.8 - 2.9 Triplet N-CH₂ (Silatrane Cage)

~3.8 - 3.9 Quartet O-CH₂ (Ethoxy Group)

~1.2 - 1.3 Triplet CH₃ (Ethoxy Group)

Table 2: ¹³C NMR Spectroscopic Data (Expected Values)
Chemical Shift (δ, ppm) Assignment

~57 - 58 O-CH₂ (Silatrane Cage)

~51 - 52 N-CH₂ (Silatrane Cage)

~58 - 59 O-CH₂ (Ethoxy Group)

~18 - 19 CH₃ (Ethoxy Group)

Table 3: ²⁹Si NMR Spectroscopic Data (Expected Value)
Chemical Shift (δ, ppm) Assignment

~ -99.9 Si (Silatrane Cage)[1]

Table 4: IR Spectroscopy Data (Expected Absorption
Bands)

Wavenumber (cm⁻¹) Intensity Assignment

2850 - 3000 Strong C-H stretching

1450 - 1480 Medium CH₂ bending

1080 - 1120 Strong Si-O-C stretching

750 - 800 Strong Si-O stretching

560 - 590 Medium Si←N coordination bond
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Table 5: Mass Spectrometry Data (Expected
Fragmentation)

m/z Ion Description

219 [M]⁺ Molecular Ion

174 [M - OCH₂CH₃]⁺
Base Peak, loss of the ethoxy

group[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a

multinuclear probe.

Sample Preparation:

Weigh approximately 10-20 mg of ethoxysilatrane.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-

d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.
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Referencing: The residual solvent peak is used as an internal standard (CDCl₃: δ 7.26 ppm;

DMSO-d₆: δ 2.50 ppm).

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Temperature: 298 K.

Referencing: The solvent peak is used as an internal standard (CDCl₃: δ 77.16 ppm; DMSO-

d₆: δ 39.52 ppm).

²⁹Si NMR Acquisition:

Pulse Program: Inverse-gated proton-decoupled single-pulse sequence to suppress the

Nuclear Overhauser Effect (NOE) for quantitative measurements.

Number of Scans: 2048 or more, depending on the concentration, due to the low sensitivity

and low natural abundance of ²⁹Si.

Relaxation Delay: 10-30 seconds (long relaxation times are common for ²⁹Si).

Spectral Width: A range appropriate for silatranes, e.g., -80 to -120 ppm.

Temperature: 298 K.

Referencing: Tetramethylsilane (TMS) at δ 0 ppm is used as an external or internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a

Universal Attenuated Total Reflectance (UATR) accessory.
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Sample Preparation:

Place a small amount of the solid ethoxysilatrane sample directly onto the diamond crystal

of the UATR accessory.

Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be recorded

prior to the sample measurement.

Data Presentation: The spectrum is typically presented as percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-

Flight) or Orbitrap instrument, capable of electrospray ionization (ESI) or fast atom

bombardment (FAB).

Sample Preparation (for ESI):

Prepare a dilute solution of ethoxysilatrane (approximately 1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at

a flow rate of 5-10 µL/min.

Data Acquisition (ESI):
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Ionization Mode: Positive ion mode.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Mass Range: m/z 50-500.

Collision Energy (for MS/MS): If fragmentation analysis is required, a collision energy of 10-

30 eV can be applied to the precursor ion.

Visualizations
The following diagrams illustrate the experimental workflow and a key molecular process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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